molecular formula C8H14N2O2 B13949507 4-Neopentyl-4H-imidazole-2,5-diol

4-Neopentyl-4H-imidazole-2,5-diol

Cat. No.: B13949507
M. Wt: 170.21 g/mol
InChI Key: UJEHQPQJFWLDRK-UHFFFAOYSA-N
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Description

5-(neo-Pentyl)hydantoin is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of hydantoin, a heterocyclic organic compound. Hydantoins are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(neo-Pentyl)hydantoin can be achieved through various methods. One common approach involves the reaction of 2-ethylbutyraldehyde with ammonium carbonate and sodium cyanide in a mixture of ethanol and water. The reaction is typically carried out at 90°C for 19 hours, followed by acidification and recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of hydantoins, including 5-(neo-Pentyl)hydantoin, often utilizes the Bucherer-Bergs reaction. This method involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(neo-Pentyl)hydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(neo-Pentyl)hydantoin involves its interaction with specific molecular targets and pathways. For instance, hydantoin derivatives like phenytoin exert their effects by blocking voltage-dependent neuronal sodium channels, limiting repetitive firing of action potentials. This mechanism is crucial in their anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(neo-Pentyl)hydantoin is unique due to its specific neo-pentyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interaction with biological targets compared to other hydantoin derivatives .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)4-5-6(11)10-7(12)9-5/h5H,4H2,1-3H3,(H2,9,10,11,12)

InChI Key

UJEHQPQJFWLDRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1C(=O)NC(=O)N1

Origin of Product

United States

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